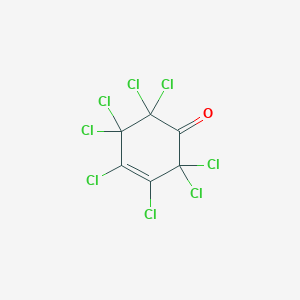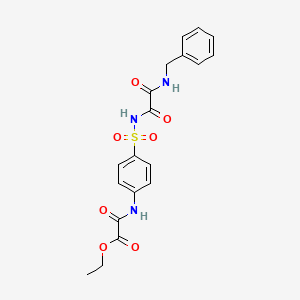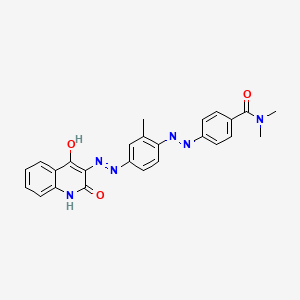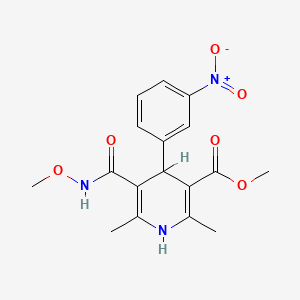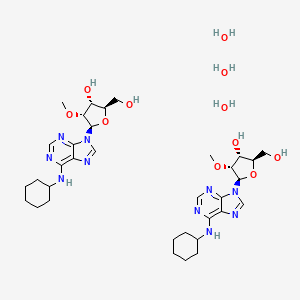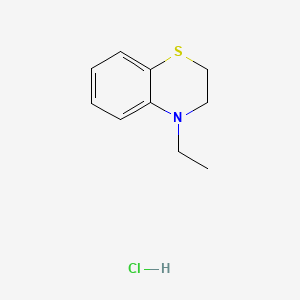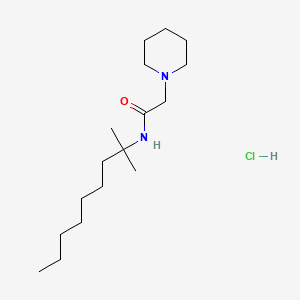
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C16H34ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of piperidine with acetic anhydride to form piperidineacetamide. This intermediate is then reacted with 1,1-dimethyloctylamine under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(1,1-dimethyloctyl)-, hydrochloride can be compared with other similar compounds, such as:
- 1-Piperidineacetamide, N-(1,1-dimethylheptyl)-, hydrochloride
- 1-Piperidineacetamide, N-(1,1-dimethylnonyl)-, hydrochloride
These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific alkyl chain length, which may influence its chemical properties and biological activity.
Properties
CAS No. |
109596-14-7 |
|---|---|
Molecular Formula |
C17H35ClN2O |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
N-(2-methylnonan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O.ClH/c1-4-5-6-7-9-12-17(2,3)18-16(20)15-19-13-10-8-11-14-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI Key |
LVUWPCSALQWIAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



